(+/-)-2-(Methylamino)succinic acid, monohydrate
Overview
Description
(+/-)-2-(Methylamino)succinic acid, monohydrate is a chiral compound that exists as a racemic mixture of its enantiomers It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a methylamino group
Scientific Research Applications
(+/-)-2-(Methylamino)succinic acid, monohydrate has several
Mechanism of Action
Target of Action
The primary target of (+/-)-2-(Methylamino)succinic acid, monohydrate, also known as succinic acid, is the tricarboxylic acid cycle (TCA) . This cycle is a central pathway in cellular metabolism where succinic acid serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water .
Mode of Action
Succinic acid interacts with its targets by participating in the TCA cycle. It is involved in the conversion of nutrients into energy-rich ATP molecules . Succinic acid has a higher propensity to reside in the aqueous surface region than its deprotonated form, which is effectively depleted from the surface due to the two strongly hydrated carboxylate groups .
Biochemical Pathways
Succinic acid plays a significant role in the TCA cycle, a central pathway in cellular metabolism. It serves as an intermediate in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, thereby generating energy-rich ATP molecules . It is also involved in the valine and leucine/isoleucine degradation pathways, pantothenate and CoA biosynthesis, and SNARE interactions in vesicular transport .
Result of Action
The molecular and cellular effects of succinic acid’s action are primarily related to energy production. As a part of the TCA cycle, succinic acid contributes to the production of ATP, the main energy currency of cells . Additionally, succinic acid has antimicrobial properties and is an effective anti-inflammatory, making it beneficial for treating acne and other inflammatory skin conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of succinic acid. For instance, in the presence of certain bacteria, succinic acid production can be stimulated . Nitrogen deprivation can also double the succinic acid content of certain cells . Furthermore, succinic acid’s action can be influenced by pH values and bulk concentrations .
Safety and Hazards
Bio-succinic acid production technologies have been evaluated considering technical, economic, environmental, and process hazard aspects . Both technologies are flagged for higher process hazards and require the right measures to enhance process safety and mitigate environmental loads and worker exposure .
Future Directions
Bio-succinic acid from renewable resources has gained increasing attention as a potential bio-derived platform chemical for the detergent/surfactant, ion chelator, food, and pharmaceutical markets . Techno-economic analysis and life cycle assessment indicate the process is financially viable and can reduce greenhouse gas emissions by 34–90% relative to fossil-based production processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-(Methylamino)succinic acid, monohydrate can be achieved through several methods. One common approach involves the reaction of succinic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium. The product is then purified through crystallization to obtain the monohydrate form.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes. For example, the electrocatalytic reduction of itaconic acid to methylsuccinic acid using fermentation broth as a substrate solution has been studied . This method leverages renewable feedstocks and offers a sustainable approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions
(+/-)-2-(Methylamino)succinic acid, monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Properties
IUPAC Name |
2-(methylamino)butanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.H2O/c1-6-3(5(9)10)2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLPRLJAAGQDPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718485 | |
Record name | N-Methylaspartic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303750-06-3 | |
Record name | N-Methylaspartic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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